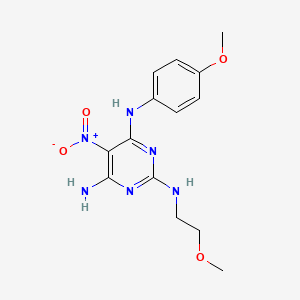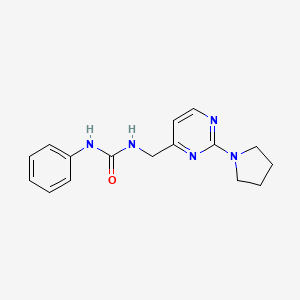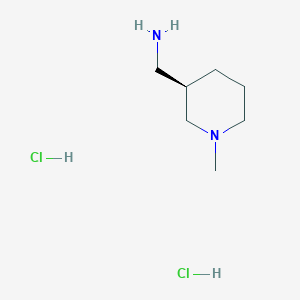![molecular formula C15H21N3O B2839892 N-[4-(4-ethylpiperazin-1-yl)phenyl]prop-2-enamide CAS No. 2270918-45-9](/img/structure/B2839892.png)
N-[4-(4-ethylpiperazin-1-yl)phenyl]prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-[4-(4-ethylpiperazin-1-yl)phenyl]prop-2-enamide” is a complex organic compound. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs . The ethyl group attached to the piperazine ring could potentially affect the compound’s solubility and its interactions with biological targets.
Molecular Structure Analysis
The molecular structure of “this compound” would be characterized by the presence of a piperazine ring, an ethyl group, and a phenylprop-2-enamide group . The exact structure would need to be confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy or X-ray crystallography .Chemical Reactions Analysis
The reactivity of “this compound” would likely depend on the functional groups present in the molecule. The piperazine ring might undergo reactions such as alkylation, while the amide group could be involved in hydrolysis or condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and stability .科学的研究の応用
Synthesis and Evaluation for Antiviral Potentials
A series of novel carboxamide derivatives, including compounds structurally related to N-[4-(4-ethylpiperazin-1-yl)phenyl]prop-2-enamide, were synthesized and evaluated for their potential in treating HIV. These compounds were characterized through various analytical methods, highlighting their relevance in developing new antiviral agents with specific focus on cell-cell fusion inhibitory activities (Weng et al., 2011).
Enhancing Serotonin Ligand Affinity
Research into arylpiperazine derivatives, closely related to this compound, has shown that N4-substitution significantly enhances their affinity for 5-HT1A serotonin receptors. This adjustment decreases their affinity for 5-HT1B sites, suggesting potential in developing agents with high affinity for 5-HT1A sites. These findings open avenues for designing targeted therapies in neurological disorders (Glennon et al., 1988).
Applications in Anticonvulsant Therapies
A library of hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamides, incorporating the structural features of this compound, demonstrated broad spectra of activity in preclinical seizure models. These findings highlight the compound's potential as a foundation for new anticonvulsant drugs, offering improved safety profiles over existing medications (Kamiński et al., 2015).
Antibacterial and Antifungal Potential
Compounds structurally related to this compound were synthesized and tested against Pneumocystis carinii, showing significant in vitro activity. These findings suggest potential applications in developing new antifungal agents, especially against infections resistant to traditional treatments (Laurent et al., 2010).
Antimicrobial Activity of Benzoxazole Derivatives
A study on new 2-(p-(Substituted)phenyl)-5-(3-(4-ethylpiperazine-1-yl) propionamido)benzoxazole derivatives, closely related to this compound, demonstrated promising activity against P. aeruginosa. This research underscores the potential of these compounds in antimicrobial therapy, offering new avenues for treating resistant bacterial strains (Temiz-Arpaci et al., 2021).
作用機序
Target of Action
Similar compounds have been found to interact with various receptors and enzymes, influencing numerous biological processes .
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways, leading to downstream effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-[4-(4-ethylpiperazin-1-yl)phenyl]prop-2-enamide . Factors such as temperature, pH, and the presence of other compounds can affect the compound’s interaction with its targets and its overall effectiveness.
特性
IUPAC Name |
N-[4-(4-ethylpiperazin-1-yl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c1-3-15(19)16-13-5-7-14(8-6-13)18-11-9-17(4-2)10-12-18/h3,5-8H,1,4,9-12H2,2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGGPPJZOYWRAAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2839810.png)
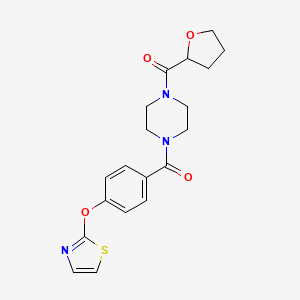

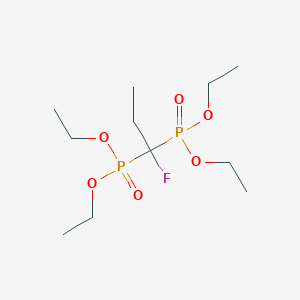
![1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(tetrahydrofuran-2-ylmethyl)piperidine-3-carboxamide](/img/structure/B2839816.png)
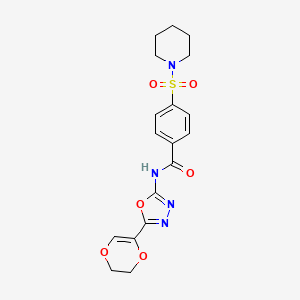
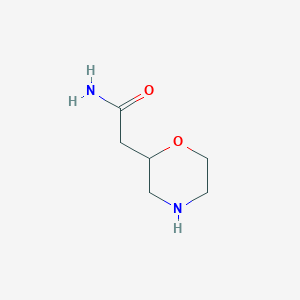
![2-(2,5-dioxopyrrolidin-1-yl)-N-[(2-fluorophenyl)methyl]acetamide](/img/structure/B2839823.png)

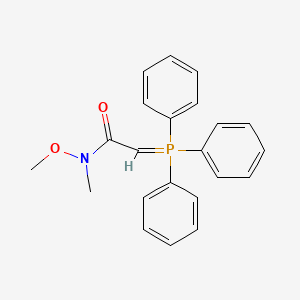
![1,3-Dimethyl-7-[(3-methylphenyl)methyl]-8-(morpholin-4-ylmethyl)purine-2,6-dione](/img/structure/B2839827.png)
